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Compound of Interest

Compound Name: mTOR inhibitor WYE-28

Cat. No.: B15540991 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity profile of WYE-28, a

potent and selective inhibitor of the mechanistic target of rapamycin (mTOR). The information

is intended for researchers, scientists, and professionals involved in drug discovery and

development.

Comparative Analysis of mTOR Inhibitors
WYE-28 is a highly potent inhibitor of mTOR, with a reported IC50 of 0.08 nM.[1][2] Its

selectivity has been a key area of investigation to understand its therapeutic potential and

potential off-target effects. To provide a comparative perspective, this guide includes data on

WYE-354, a close and structurally related analog of WYE-28, alongside other well-

characterized mTOR inhibitors such as Torin1, PP242, and KU63794. A kinome-wide selectivity

profiling study revealed the varying degrees of specificity among these inhibitors when tested

against a large panel of kinases.[1]

The following table summarizes the inhibitory activity of these compounds against mTOR and

other kinases, highlighting their selectivity profiles. The data is derived from a comprehensive

screen where a higher percentage of control indicates weaker inhibition.
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Target Kinase
WYE-354 (% of
Control @ 10
µM)

Torin1 (% of
Control @ 10
µM)

PP242 (% of
Control @ 10
µM)

KU63794 (% of
Control @ 10
µM)

mTOR <1 <1 <1 <1

PI3Kα 1-10 >100 1-10 10-50

PI3Kβ 10-50 >100 1-10 50-100

PI3Kδ 1-10 >100 1-10 10-50

PI3Kγ 1-10 >100 1-10 10-50

ATM >100 <1 >100 >100

ATR >100 <1 >100 >100

DNA-PK >100 <1 >100 >100

p38α 1-10 >100 10-50 1-10

p38β 1-10 >100 10-50 1-10

p38δ 1-10 >100 50-100 1-10

p38γ 1-10 >100 50-100 1-10

RET >100 >100 <1 >100

JAK1 >100 >100 10-50 >100

JAK2 >100 >100 10-50 >100

JAK3 >100 >100 10-50 >100

Data adapted from "Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of

Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics"[1]. The table

shows the percentage of kinase activity remaining in the presence of 10 µM of the inhibitor. A

lower percentage indicates stronger inhibition.

As the data indicates, while all four compounds are potent mTOR inhibitors, they exhibit distinct

selectivity profiles. WYE-354 and KU63794 show some activity against p38 kinases and PI3K

isoforms.[1] In contrast, Torin1 demonstrates high selectivity for mTOR and other members of
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the PI3K-like kinase (PIKK) family, including ATM, ATR, and DNA-PK.[1] PP242 shows a

broader spectrum of activity, inhibiting multiple kinases, including RET and JAK family

members, at concentrations below 1 µM.[1]

Experimental Protocols
The kinase selectivity data presented was generated using the KINOMEscan™ platform, a

widely used competition binding assay.[1][3][4]

KINOMEscan™ Assay Principle:

The KINOMEscan™ assay is a competition-based binding assay that quantifies the ability of a

test compound to displace a proprietary, immobilized ligand from the kinase active site. The

assay consists of three main components: a DNA-tagged kinase, an immobilized ligand, and

the test compound.[3] The amount of kinase that remains bound to the immobilized ligand after

incubation with the test compound is measured using quantitative PCR (qPCR) of the DNA tag.

A lower amount of bound kinase indicates a stronger interaction between the test compound

and the kinase.[3][5]

Detailed Experimental Steps:

Kinase Preparation: Full-length or catalytic domains of human kinases are expressed and

tagged with a unique DNA sequence.[5]

Ligand Immobilization: A broad-spectrum kinase inhibitor is biotinylated and immobilized on

streptavidin-coated magnetic beads.[5]

Competition Assay: The DNA-tagged kinase, the ligand-coated beads, and the test

compound (in this case, WYE-354, Torin1, PP242, or KU63794 at a concentration of 10 µM)

are incubated together to allow for binding to reach equilibrium.[1][5]

Washing: Unbound kinase and test compound are removed by washing the beads.[5]

Elution and Quantification: The bound kinase is eluted, and the amount of the associated

DNA tag is quantified using qPCR.[3][5]
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Data Analysis: The amount of kinase bound in the presence of the test compound is

compared to a DMSO control (representing 100% binding). The results are expressed as a

percentage of the control.[1]

Signaling Pathway and Experimental Workflow
To visualize the central role of mTOR in cellular signaling and the general workflow of kinase

inhibitor profiling, the following diagrams are provided.
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Caption: The mTOR signaling pathway, a central regulator of cell growth and metabolism.
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Caption: General workflow for KINOMEscan™ kinase inhibitor profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [WYE-28: A Comparative Guide to its Kinase Selectivity
Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15540991#wye-28-selectivity-profile-against-a-panel-
of-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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